Nor Propoxyphene-d7 Maleate Salt is a deuterated form of the analgesic compound Nor Propoxyphene, which is primarily used in research settings to study pharmacokinetics and metabolic pathways. The compound has the following characteristics:
This compound is classified as a stable isotope-labeled compound, which is significant for studies requiring precise tracking of molecular behavior in biological systems.
The synthesis of Nor Propoxyphene-d7 Maleate Salt involves the acylation of the free base, D-Oxyphene, using propionic anhydride. The process can be summarized as follows:
The molecular structure of Nor Propoxyphene-d7 Maleate Salt can be represented by its structural formula and SMILES notation:
[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([2H])([2H])C(OC(=O)CC)(C(C)CNC)c2ccccc2.OC(=O)\C=C/C(=O)O
Nor Propoxyphene-d7 Maleate Salt engages in various chemical reactions relevant to its function as an analgesic. Key reactions include:
These reactions are critical for understanding the compound's behavior in biological systems and its metabolic pathways.
The mechanism of action of Nor Propoxyphene-d7 Maleate Salt involves its interaction with opioid receptors in the central nervous system:
Nor Propoxyphene-d7 Maleate Salt exhibits several important physical and chemical properties:
These properties are essential for laboratory handling and formulation development.
Nor Propoxyphene-d7 Maleate Salt is primarily utilized in scientific research, particularly in pharmacological studies:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: